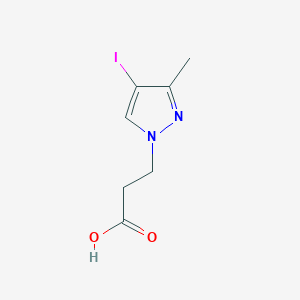

Acide 3-(4-iodo-3-méthyl-1H-pyrazol-1-yl)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a biochemical used for proteomics research . It has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 .

Molecular Structure Analysis

The molecular structure of “3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the SMILES string: CC1=NN(C=C1I)CCC(=O)O . This indicates that the compound contains an iodine atom attached to a pyrazole ring, which is further connected to a propanoic acid group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.06 and a molecular formula of C7H9IN2O2 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Synthèse et applications biomédicales

Des pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques, ont été synthétisés à partir d'un 3-méthyl-1H-pyrazole 1-substitué . Les composés ont été utilisés dans la synthèse de plus de 300 000 1H-pyrazolo[3,4-b]pyridines . Ces composés présentent diverses applications biomédicales en raison de leur grande similitude avec les bases puriques adénine et guanine .

Découverte de médicaments

Les pyrazoles ont une large gamme d'applications en chimie médicinale et en découverte de médicaments . Leur popularité a explosé depuis le début des années 1990 . Le noyau pyrazole est synthétisé avec diverses stratégies telles que l'approche multicomposante, les cycloadditions dipolaires, la cyclocondensation de l'hydrazine avec le système carbonylé, l'utilisation de systèmes hétérocycliques et l'approche multicomposante .

Agrochimie

Dans le domaine de l'agrochimie, les pyrazoles sont utilisés en raison de leurs propriétés chimiques diverses . Ils sont utilisés dans la synthèse de divers produits agrochimiques .

Chimie de coordination

Les pyrazoles sont utilisés en chimie de coordination en raison de leur capacité à former des complexes avec divers métaux . Ces complexes ont des applications diverses dans divers domaines .

Chimie organométallique

En chimie organométallique, les pyrazoles sont utilisés en raison de leur capacité à former des composés organométalliques . Ces composés ont des applications diverses dans divers domaines .

Synthèse d'hétérobiaryles

Le 4-iodopyrazole, un composé similaire à "l'acide 3-(4-iodo-3-méthyl-1H-pyrazol-1-yl)propanoïque", a été utilisé dans une synthèse d'hétérobiaryles catalysée par l'indium . Il subit une iodation en présence d'iode et d'hydroxyde d'ammonium pour donner du 3,4-di-iodo- et du 3,4,5-tri-iodo-pyrazole .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The presence of the pyrazole ring in the structure suggests that it may interact with biological targets in a manner similar to other pyrazole-containing compounds .

Result of Action

Given the broad range of activities associated with pyrazole-containing compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, the compound may interact with enzymes involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid may form complexes with proteins, altering their conformation and activity, which can have downstream effects on various biochemical processes.

Cellular Effects

The effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways related to oxidative stress, leading to changes in the expression of genes involved in antioxidant defense . Furthermore, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can impact cellular metabolism by interacting with key metabolic enzymes, thereby affecting the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The iodine atom in the pyrazole ring may facilitate binding to certain enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the compound’s propanoic acid moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above a certain concentration.

Metabolic Pathways

3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence pathways related to oxidative stress, lipid metabolism, and energy production . By modulating the activity of key enzymes, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid can alter the levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The presence of the iodine atom may facilitate its transport across cell membranes, while the propanoic acid moiety can influence its binding to intracellular proteins.

Subcellular Localization

The subcellular localization of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins.

Propriétés

IUPAC Name |

3-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDKEJQHIJNWGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005583-96-9 |

Source

|

| Record name | 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)